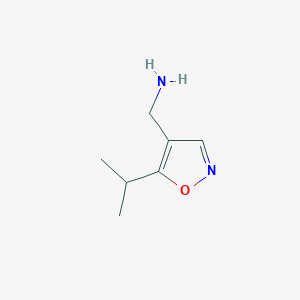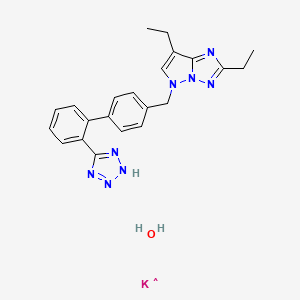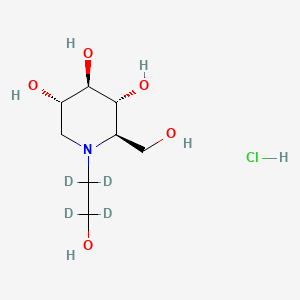
Methyl 2-fluoro-6-(hydroxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-6-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the sixth position is replaced by a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-6-(hydroxymethyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-6-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 6-(hydroxymethyl)benzoate using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-6-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 2-Fluoro-6-(carboxymethyl)benzoic acid.
Reduction: 2-Fluoro-6-(hydroxymethyl)benzyl alcohol.
Substitution: 2-Amino-6-(hydroxymethyl)benzoate or 2-Thio-6-(hydroxymethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-6-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-6-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-fluoro-4-(hydroxymethyl)benzoate
- Methyl 2-chloro-6-(hydroxymethyl)benzoate
- Methyl 2-bromo-6-(hydroxymethyl)benzoate
Uniqueness
Methyl 2-fluoro-6-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications, particularly in drug design and development.
Eigenschaften
Molekularformel |
C9H9FO3 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
methyl 2-fluoro-6-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
PZRBJKXRRRLSDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)





![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)


![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)

![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
